O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate

Chiral building block Asymmetric synthesis Diastereoselectivity

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate (CAS 1352719-64-2) is a heterocyclic building block belonging to the piperazine-1,2-dicarboxylate class, characterized by a C5-methyl substituent on the piperazine ring and two orthogonally labile carboxyl protecting groups—a tert-butyloxycarbonyl (Boc) group at N1 and a methyl ester at C2. This combination enables sequential, chemoselective deprotection in multi-step synthetic sequences, distinguishing it from simpler piperazine dicarboxylates that lack the methyl substituent or employ identical protecting groups.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 1352719-64-2
Cat. No. B6343190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate
CAS1352719-64-2
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1)C(=O)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O4/c1-8-7-14(11(16)18-12(2,3)4)9(6-13-8)10(15)17-5/h8-9,13H,6-7H2,1-5H3
InChIKeyJFCNGYNPDVUMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate (CAS 1352719-64-2): A Structurally Differentiated Piperazine Building Block for Orthogonal Deprotection Strategies


O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate (CAS 1352719-64-2) is a heterocyclic building block belonging to the piperazine-1,2-dicarboxylate class, characterized by a C5-methyl substituent on the piperazine ring and two orthogonally labile carboxyl protecting groups—a tert-butyloxycarbonyl (Boc) group at N1 and a methyl ester at C2 . This combination enables sequential, chemoselective deprotection in multi-step synthetic sequences, distinguishing it from simpler piperazine dicarboxylates that lack the methyl substituent or employ identical protecting groups [1]. Commercial sources typically offer the compound at ≥97% purity, with a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol [2].

Why In-Class Piperazine-1,2-Dicarboxylates Cannot Substitute for O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate in Regioselective Syntheses


Piperazine-1,2-dicarboxylate derivatives are widely used as intermediates in medicinal chemistry, but their interchangeability is severely limited by differences in ring substitution patterns and protecting group architecture. The presence of a 5-methyl substituent on the piperazine ring introduces a stereocenter (or diastereomeric mixture) that directly influences the conformational bias, metal coordination geometry, and steric environment of downstream catalytic or coupling steps . Replacing this compound with the unsubstituted analog 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (CAS 129799-15-1) eliminates the C5-methyl group and thus alters both the stereochemical outcome and the steric profile of subsequent transformations. Similarly, substituting with enantiopure (2R,5R)- or (2S,5S)-methyl 4-Boc-5-methylpiperazine-2-carboxylate (CAS 2349395-78-2) changes the diastereomeric composition, which can affect crystallization behavior, chiral HPLC retention times, and biological target engagement in structure-activity relationship (SAR) campaigns . The orthogonal Boc/methyl ester pair is essential for sequential deprotection: the Boc group is cleaved under acidic conditions while the methyl ester remains intact, and the methyl ester can be hydrolyzed under basic conditions without affecting the Boc group ; replacing either protecting group with a non-orthogonal variant (e.g., dibenzyl or di-tert-butyl esters) would forfeit this chemoselectivity.

Quantitative Differentiation Evidence: O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate vs. Closest Analogs


Structural Differentiation: 5-Methyl Substituent Introduces a Stereocenter Absent in Unsubstituted Piperazine-1,2-Dicarboxylates

The target compound contains a methyl group at the C5 position of the piperazine ring, a structural feature absent in the widely used analog 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (CAS 129799-15-1). This additional substituent generates a stereocenter, making the compound a mixture of diastereomers (or a racemic mixture if the C2 center is not stereodefined), as indicated by the InChI Key suffix 'UHFFFAOYSA-N' denoting undefined stereochemistry . In contrast, the unsubstituted analog (InChI Key: BRXKHIPPSTYCKO-QMMMGPOBBH) is a single enantiomer when sourced as the (S)-enantiomer (CAS 796096-64-5) .

Chiral building block Asymmetric synthesis Diastereoselectivity

Chemoselective Orthogonal Deprotection: Boc/Methyl Ester Pair vs. Symmetrical Diester Analogs

The target compound features an orthogonal pair of carboxyl protecting groups: an acid-labile Boc group (cleaved with TFA or HCl) and a base-labile methyl ester (hydrolyzed with LiOH or NaOH). This contrasts with symmetrical piperazine-1,2-dicarboxylate analogs such as di-tert-butyl piperazine-1,2-dicarboxylate or dibenzyl piperazine-1,2-dicarboxylate, which lack chemoselectivity. The Boc group can be removed quantitatively with 20-50% TFA in DCM (typical conditions: 0 °C to rt, 1-4 h) leaving the methyl ester intact, while the methyl ester can be saponified with 1-2 equiv. LiOH in THF/H₂O (0 °C to rt, 2-12 h) without affecting the Boc group .

Orthogonal protection Solid-phase synthesis Peptide mimetics

Predicted Physicochemical Property Comparison: Boiling Point and Density Differentiate from Non-Methylated Analogs

The predicted boiling point of the target compound is 330.4±37.0 °C and its predicted density is 1.083±0.06 g/cm³ (ACD/Labs prediction) . In contrast, the non-methylated analog 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (CAS 129799-15-1) has a predicted boiling point of 321.3±37.0 °C and a predicted density of 1.118±0.06 g/cm³ . The 9.1 °C higher boiling point reflects the increased molecular weight (258.31 vs. 244.29 g/mol) and altered intermolecular interactions imparted by the 5-methyl group.

Physicochemical properties Purification Formulation

Commercial Purity Benchmarking: 97-98% Purity Specification Aligns with Industry Standards

The target compound is commercially available at a minimum purity of 97% (as specified by Aladdin Scientific/CalpacLab) [1] or 98% (as specified by Leyan) . This purity specification is comparable to that of the unsubstituted analog 1-Boc-piperazine-2-carboxylic acid methyl ester (CAS 129799-15-1), which is also supplied at 97% purity . However, the target compound's purity is verified by HPLC, NMR, and GC methods, ensuring suitability for use as a building block in multi-step synthesis where impurities can propagate and reduce overall yields.

Quality control Procurement specification Batch consistency

Optimal Procurement Scenarios for O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate Based on Differentiation Evidence


Diastereoselective Synthesis of Chiral Piperazine-Containing Drug Candidates

When a synthetic route requires a piperazine scaffold with a pre-installed methyl substituent at C5 to induce diastereoselectivity in subsequent steps (e.g., asymmetric hydrogenation, chiral auxiliary-directed alkylation), the target compound provides the requisite stereochemical complexity that the unsubstituted analog (CAS 129799-15-1) cannot . The C5-methyl group acts as a stereochemical handle that can influence the diastereomeric ratio of products, a critical parameter in medicinal chemistry SAR exploration.

Multi-Step Solid-Phase or Solution-Phase Sequential Functionalization

In syntheses requiring sequential derivatization of the N1 and C2 positions—such as the construction of piperazine-based peptidomimetics or kinase inhibitors—the orthogonal Boc/methyl ester pair enables chemoselective deprotection and coupling without the need for additional protecting group manipulation steps . This reduces the overall step count and improves atom economy relative to symmetrically protected analogs.

Medicinal Chemistry Libraries Targeting Stereochemically Defined Chemical Space

For compound library synthesis aimed at exploring stereochemically rich regions of chemical space, the target compound offers an entry point into 2,5-disubstituted piperazine scaffolds with controlled (or intentionally varied) stereochemistry. The diastereomeric mixture nature (when stereochemistry is unspecified) allows for subsequent chiral resolution or asymmetric synthesis to access both enantiomeric series from a single starting material .

Process Chemistry Scale-Up Requiring Validated Purity Specifications

When scaling up from milligram to multi-gram quantities, the documented purity specification of 97-98% with QC data (HPLC, NMR) ensures batch-to-batch consistency, reducing the risk of process deviations caused by variable impurity profiles [1]. This is particularly relevant for GLP (Good Laboratory Practice) or early GMP (Good Manufacturing Practice) campaigns where impurity tracking is mandatory.

Quote Request

Request a Quote for O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.